molecular formula C11H7N3O3 B8389293 2-(2-(3-Nitrophenyl)acetyl)malononitrile

2-(2-(3-Nitrophenyl)acetyl)malononitrile

Cat. No.: B8389293
M. Wt: 229.19 g/mol
InChI Key: JFZCWDCCGGMKLF-UHFFFAOYSA-N
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Description

2-(2-(3-Nitrophenyl)acetyl)malononitrile is a nitrophenyl-substituted malononitrile derivative featuring an acetyl linker between the 3-nitrophenyl group and the malononitrile core. These derivatives are typically synthesized via Knoevenagel condensations or heterocyclization reactions involving active methylene compounds and nitro-substituted carbonyl precursors . Malononitrile derivatives are widely used in pharmaceuticals, organic electronics, and as intermediates in heterocyclic synthesis due to their electron-withdrawing properties and reactivity .

Properties

Molecular Formula

C11H7N3O3

Molecular Weight

229.19 g/mol

IUPAC Name

2-[2-(3-nitrophenyl)acetyl]propanedinitrile

InChI

InChI=1S/C11H7N3O3/c12-6-9(7-13)11(15)5-8-2-1-3-10(4-8)14(16)17/h1-4,9H,5H2

InChI Key

JFZCWDCCGGMKLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)C(C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Substituent/Modification Key Properties/Applications Reference
2-((1H-indol-3-yl)(3-nitrophenyl)methyl)malononitrile 3-nitrophenyl + indole substituent Anticancer potential; spectral data (IR, NMR) available
2-(4-chlorobenzylidene)malononitrile 4-chlorophenyl benzylidene group High synthesis yield (81–98%); catalytic applications
(E)-2-(3-([1,1'-biphenyl]-2-yl)allylidene)malononitrile Biphenyl group in D-π-π-A architecture Tunable photophysical properties for organic solar cells
2-(5-(morpholinosulfonyl)-2-oxoindolin-3-ylidene)malononitrile Indole-sulfonyl substituent Anticancer activity (tested against HCT-116, HepG-2)
IC-m2Cl (2-(4,6-dichloro-3-oxoinden-1-ylidene)malononitrile) Chlorinated indanone end-cap High-efficiency organic solar cell acceptors

Key Observations :

  • Electron-Withdrawing Groups: The 3-nitrophenyl group enhances electron deficiency, improving reactivity in cyclocondensation reactions compared to non-nitrated analogues (e.g., 2-(thiazolidin-2-ylidene)malononitrile) .
  • Pharmacological Activity : Nitrophenyl and indole hybrids (e.g., compound 116 in ) show anticancer activity, suggesting that the 3-nitrophenylacetyl group in the target compound may also confer bioactivity .
  • Photophysical Properties : Biphenyl-substituted derivatives () exhibit redshifted absorption spectra due to extended π-conjugation, whereas halogenated analogues () prioritize synthetic accessibility .

Spectroscopic and Crystallographic Comparisons

Table 2: Spectral Data for Selected Compounds
Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
2-((1H-indol-3-yl)(3-nitrophenyl)methyl)malononitrile C≡N: ~2200; NO₂: ~1520, ~1350 Indole H: 7.2–8.1; nitrophenyl H: 7.5–8.3 C≡N: ~115; aromatic C: 120–140
2-(4-chlorobenzylidene)malononitrile C≡N: ~2200; C=C: ~1600 Aromatic H: 7.3–7.8 C≡N: ~115; C-Cl: ~125
2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile C≡N: ~2220; furan C-O: ~1700 Methyl H: 2.4; aromatic H: 6.8–7.5 Furan C: 105–160

Key Observations :

  • Nitrophenyl Influence: The nitro group in 3-nitrophenyl derivatives introduces distinct NO₂ stretching vibrations (~1520, ~1350 cm⁻¹) in IR, absent in non-nitrated analogues .

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